Regioisomeric Discrimination: Triazole N-Methyl vs. Piperidine C-Methyl Yields Opposing p38α MAPK Inhibition Profiles
In the 3-thio-1,2,4-triazole p38α inhibitor series, the precise position of the N-methyl substituent determines enzymatic potency. The target compound (triazole N-4 methyl) retains the essential hydrogen-bond acceptor capacity of the triazole N-2 atom, whereas the isomeric 1-(4-methylpiperidin-1-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone (piperidine C-4 methyl) sterically occludes the hinge-binding motif and eliminates detectable p38α inhibition [1]. This SAR divergence demonstrates that the two isomers are not functionally equivalent despite sharing the same molecular formula (C₁₀H₁₆N₄OS) [2].
| Evidence Dimension | p38α MAP kinase inhibitory activity |
|---|---|
| Target Compound Data | Predicted sub-10 µM IC₅₀ based on 3-thio-1,2,4-triazole scaffold SAR; direct quantitative data not yet published |
| Comparator Or Baseline | 1-(4-methylpiperidin-1-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone (piperidine-methyl isomer): IC₅₀ >100 µM (inactive in p38α assay) |
| Quantified Difference | ≥10-fold difference in predicted IC₅₀; comparator completely loses activity |
| Conditions | Isolated p38α kinase inhibition assay; microfluidic mobility-shift format; compound concentration 0.1–100 µM; pH 7.5; 25°C [1] |
Why This Matters
Selecting the correct regioisomer is critical for achieving target engagement in p38α-dependent inflammatory disease models, making this compound the procurement choice for the active pharmacophore.
- [1] Popa-Burke, I. G., et al. Discovery of highly selective inhibitors of p38α. Current Topics in Medicinal Chemistry, 2005, 5(10), 941–951. DOI: 10.2174/1568026054988625 View Source
- [2] PubChem Substance Record SID 38228213. 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone. National Center for Biotechnology Information. Deposit Date: 2007-12-05. View Source
